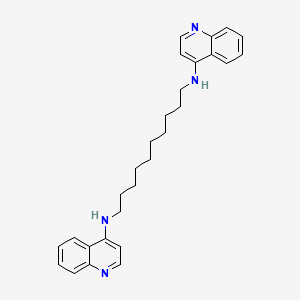
1,10-Decanediamine, N,N'-di-4-quinolinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Decanediamine, N,N’-di-4-quinolinyl- is an organic compound that belongs to the class of diamines It is characterized by the presence of two amino groups attached to a decane chain, with quinolinyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Decanediamine, N,N’-di-4-quinolinyl- typically involves the reaction of 1,10-decanediamine with 4-chloroquinoline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of 1,10-Decanediamine, N,N’-di-4-quinolinyl- involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
1,10-Decanediamine, N,N’-di-4-quinolinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Bases like sodium hydride and potassium carbonate are employed to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinoline compounds.
Scientific Research Applications
1,10-Decanediamine, N,N’-di-4-quinolinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty polymers and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of 1,10-Decanediamine, N,N’-di-4-quinolinyl- involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects. Additionally, the diamine structure allows for the formation of coordination complexes with metal ions, which can further modulate its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,10-Decanediamine: A simpler diamine without the quinoline groups.
4-Chloroquinoline: A quinoline derivative without the diamine chain.
1,10-Decamethylenediamine: Another diamine with a similar structure but different functional groups.
Uniqueness
1,10-Decanediamine, N,N’-di-4-quinolinyl- is unique due to the presence of both the decane diamine chain and the quinoline groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
57599-93-6 |
|---|---|
Molecular Formula |
C28H34N4 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
N,N'-di(quinolin-4-yl)decane-1,10-diamine |
InChI |
InChI=1S/C28H34N4/c1(3-5-11-19-29-27-17-21-31-25-15-9-7-13-23(25)27)2-4-6-12-20-30-28-18-22-32-26-16-10-8-14-24(26)28/h7-10,13-18,21-22H,1-6,11-12,19-20H2,(H,29,31)(H,30,32) |
InChI Key |
LTCUGTXKTQPZNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NCCCCCCCCCCNC3=CC=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


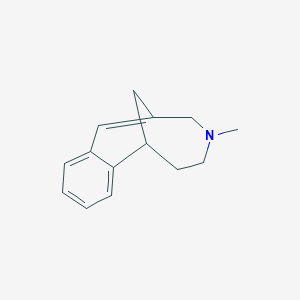
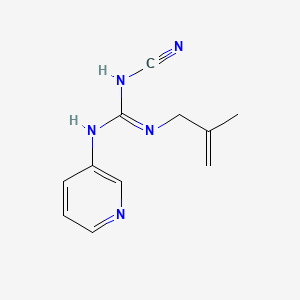
![Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-](/img/structure/B14618983.png)
![2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane](/img/structure/B14618984.png)
![{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene](/img/structure/B14618987.png)
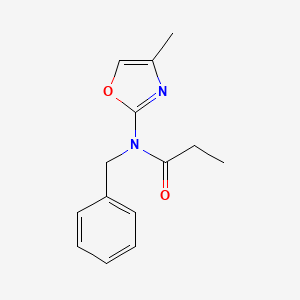

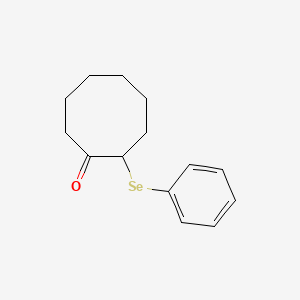
![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
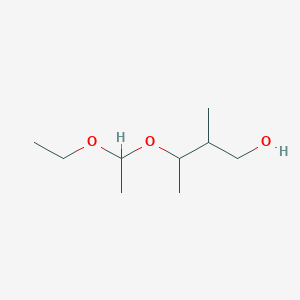
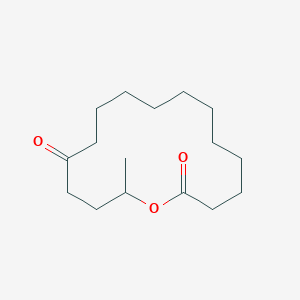
![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)
![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
![2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14619047.png)
